molecular formula C14H15N3O6 B2485221 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea CAS No. 2034611-39-5

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea

Cat. No. B2485221
CAS RN: 2034611-39-5
M. Wt: 321.289
InChI Key: OBPOEQCWFSGNKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves reactions between isocyanates and amines or amides, under specific conditions to yield the desired urea compound. For instance, substituted dibenzo dioxaphosphocin-6-yl ureas have been synthesized by reacting hexachlorophene with carbamidophosphoric acid dichlorides, demonstrating the versatility of urea synthesis methods (Haranath et al., 2004). Additionally, the Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids, showcasing a method for converting carboxylic acid to urea in one pot (Thalluri et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of urea derivatives, such as 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea, often involves spectroscopic techniques like IR, NMR, and X-ray diffraction analysis. These methods provide insights into the compound's structural features, including bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and properties (Shinde et al., 2021).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including cyclization, rearrangements, and interactions with other functional groups. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the presence of electron-withdrawing or donating groups which can affect the compound's stability and reaction pathways (Baranov et al., 2011).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its formulation for various applications. X-ray diffraction analysis can provide detailed information on the crystal structure, which correlates with the compound's physical properties (Nelyubina et al., 2009).

Chemical Properties Analysis

The chemical properties of urea derivatives, including acidity, basicity, and reactivity towards other chemical species, are crucial for their application in chemical synthesis and potential pharmacological uses. These properties are often studied through various chemical reactions and analytical techniques to understand the compound's behavior in chemical processes (Gabriele et al., 2006).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c18-12-8-23-14(20)17(12)4-3-15-13(19)16-9-1-2-10-11(7-9)22-6-5-21-10/h1-2,7H,3-6,8H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPOEQCWFSGNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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